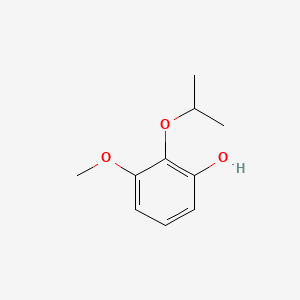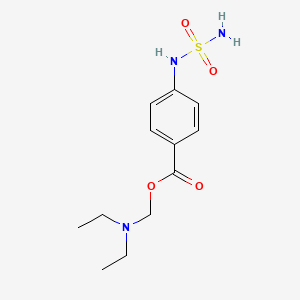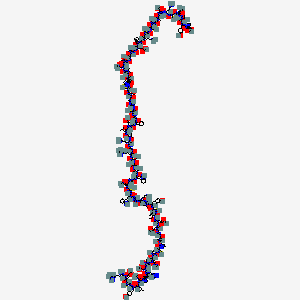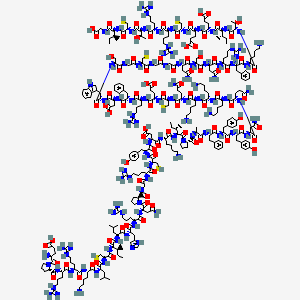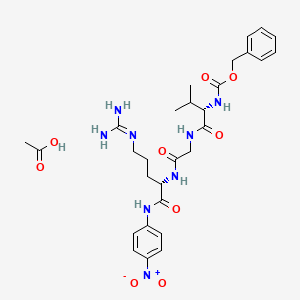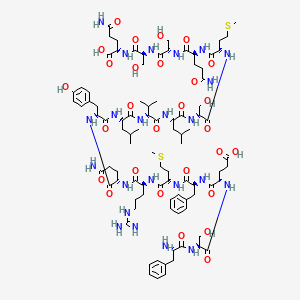
Acfwkycv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acfwkycv” is a peptide sequence that corresponds to Urotensin II-Related Peptide (human, mouse, rat) with the chemical formula C₄₉H₆₄N₁₀O₁₀S₂ . It has a high affinity to urotensin II receptors in human and rat, and it produces a long-lasting hypotensive effect in anesthetized rats .
Molecular Structure Analysis
The molecular structure of “Acfwkycv” is complex due to its peptide nature. It consists of eight amino acids: Alanine (A), Cysteine ©, Phenylalanine (F), Tryptophan (W), Lysine (K), Tyrosine (Y), Cysteine ©, and Valine (V). The two cysteine residues form a disulfide bond . For a detailed molecular structure, specialized software or databases like MolView can be used.Applications De Recherche Scientifique
Activated Carbon Fiber (ACF) for VOC Removal : ACF has been explored for its effectiveness in adsorbing volatile organic compounds (VOCs) from gaseous streams. Das, Gaur, and Verma (2004) conducted experiments to demonstrate the suitability of ACF in effectively adsorbing VOCs under varying conditions (Das, Gaur, & Verma, 2004).
ACASA Model for Climate Research : The Advanced Canopy–Atmosphere–Soil Algorithm (ACASA) was coupled with the Weather Research and Forecasting (WRF) model to accurately represent canopy structure and ecosystem-atmosphere interactions. Xu et al. (2014) compared it with other models like NOAH for accuracy in representing surface meteorological conditions (Xu, Pyles, Chen, & Monier, 2014).
ACF in Machining of Titanium Alloys : Ganguli and Kapoor (2016) researched the effectiveness of an atomization-based cutting fluid (ACF) spray system in the end-milling of titanium alloys. Their study found that ACF spray systems improved tool life, reduced cutting forces, and enhanced surface finish (Ganguli & Kapoor, 2016).
ACAT in Physics Research : The International Workshop on Advanced Computing and Analysis Techniques in Physics Research (ACAT) is significant for its contributions to scientific computing. Lescure (2023) discussed the impact of ACAT on high-energy and nuclear physics research, as well as other scientific fields (Lescure, 2023).
ACF for Short-Term Electricity Load Forecasting : Yang, Li, and Yang (2019) developed a hybrid model combining AutoCorrelation Function (ACF) and Least Squares Support Vector Machines (LSSVM) for more accurate electricity load forecasting (Yang, Li, & Yang, 2019).
ACF in Cardiovascular Research : Sykora et al. (2022) studied the cardioprotective effects of angiotensin (1-7) in an aortocaval fistula (ACF) model in rats, which is significant for understanding heart failure mechanisms (Sykora, Krátký, Tribulova, Kopkan, & Szeiffova Bacova, 2022).
ACF for NO and Particulate Matter Control : Rathore, Srivastava, Agarwal, and Verma (2010) investigated activated carbon fibers (ACF) functionalized with ammonia for controlling NO and particulate matter in diesel engine exhaust, which shows potential for pollution control (Rathore, Srivastava, Agarwal, & Verma, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHTXUSYGCGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N10O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

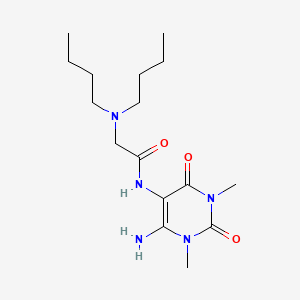

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

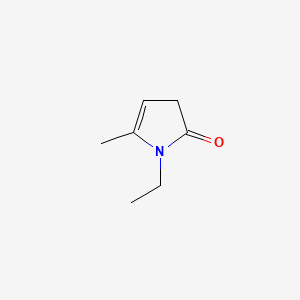

![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)
